molecular formula C49H77N2NaO10S B15138931 Antitrypanosomal agent 12

Antitrypanosomal agent 12

Número de catálogo: B15138931
Peso molecular: 909.2 g/mol
Clave InChI: RNUHZMQZZHHEPZ-XAIBBESXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antitrypanosomal agent 12 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Antitrypanosomal agent 12 typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:

    Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure to form intermediate compounds.

    Aromatization: The intermediate compounds undergo aromatization to stabilize the structure.

    S-Methylation: The next step involves S-methylation to introduce methylsulfonyl groups.

    Oxidation: The methylsulfonyl compounds are then oxidized to enhance their reactivity.

    Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form guanidines, completing the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

Antitrypanosomal agent 12 undergoes various chemical reactions, including:

    Oxidation: This reaction is crucial for enhancing the reactivity of intermediate compounds.

    Reduction: Used to modify specific functional groups within the compound.

    Substitution: Commonly employed to introduce or replace functional groups, enhancing the compound’s efficacy.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced antitrypanosomal activity .

Aplicaciones Científicas De Investigación

Antitrypanosomal agent 12 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research to understand the biology of Trypanosoma species and their interactions with host organisms.

    Medicine: Investigated for its potential as a therapeutic agent to treat trypanosomiasis and other parasitic diseases.

    Industry: Utilized in the development of diagnostic tools and treatments for parasitic infections.

Mecanismo De Acción

The mechanism of action of Antitrypanosomal agent 12 involves targeting specific molecular pathways within the Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for maintaining cellular structure and function .

Comparación Con Compuestos Similares

Similar Compounds

    Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.

    Pentamidine: A diamidine compound effective against early-stage trypanosomiasis.

    Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.

Uniqueness

Antitrypanosomal agent 12 is unique due to its high selectivity and low toxicity compared to existing treatments. It exhibits potent activity against multiple Trypanosoma species and has a favorable pharmacokinetic profile, making it a promising candidate for further development .

Propiedades

Fórmula molecular

C49H77N2NaO10S

Peso molecular

909.2 g/mol

Nombre IUPAC

sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-(phenylcarbamothioylamino)-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

InChI

InChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1

Clave InChI

RNUHZMQZZHHEPZ-XAIBBESXSA-M

SMILES isomérico

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)CC[C@@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]

SMILES canónico

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.